

commercial production of purified isophthalic acid (PIA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *benzene-1,3-dicarboxylic acid*

Cat. No.: *B053572*

[Get Quote](#)

An In-depth Technical Guide to the Commercial Production of Purified Isophthalic Acid (PIA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial production of purified isophthalic acid (PIA), a crucial dicarboxylic acid intermediate in the synthesis of various polymers, resins, and coatings. This document details the core chemical processes, purification methodologies, and analytical controls employed in modern PIA manufacturing.

Introduction

Purified isophthalic acid ($C_6H_4(COOH)_2$) is an aromatic dicarboxylic acid characterized by two carboxyl groups at the meta-positions of a benzene ring. Its high purity is essential for the production of high-performance polymers such as polyethylene terephthalate (PET) resins, unsaturated polyester resins (UPR), and alkyd resins for coatings.^[1] The commercial production of PIA is a multi-step process involving the catalytic oxidation of meta-xylene followed by a rigorous purification process to remove impurities that can adversely affect polymerization reactions and product quality.

Core Chemical Process: Catalytic Oxidation of m-Xylene

The primary industrial route to isophthalic acid is the liquid-phase catalytic oxidation of m-xylene using compressed air as the oxidant. This reaction is typically carried out in an acetic

acid solvent in the presence of a multi-component catalyst system.

Reaction Chemistry

The overall reaction involves the oxidation of the two methyl groups of m-xylene to carboxylic acid groups. This proceeds through several intermediate steps, including the formation of m-toluic acid and 3-carboxybenzaldehyde (3-CBA).

Catalyst System

The most common catalyst system employed commercially is a combination of cobalt and manganese salts, promoted by a bromine-containing compound.[2][3] The metallic catalysts cycle between their higher and lower oxidation states to facilitate the free-radical oxidation of the methyl groups.

A typical catalyst composition is a cobalt/manganese/bromine system.[4] The concentration of these components is a critical parameter influencing reaction rate and yield.

Reaction Conditions

The oxidation of m-xylene is a highly exothermic reaction and is conducted under elevated temperature and pressure to maintain the solvent in the liquid phase and achieve a practical reaction rate.

Table 1: Typical Operating Conditions for m-Xylene Oxidation

Parameter	Typical Range	Reference
Temperature	180°C - 210°C	[5]
Pressure	10 - 25 kg/cm ²	[4][5]
Solvent	Acetic acid with 3-15 wt% water	[4]
Catalyst	Cobalt, Manganese, Bromine compounds	[2][4]
Residence Time	20 - 90 minutes	[4]
Oxygen Concentration (in discharge gas)	2 - 8 vol%	[5]

Experimental Protocol: Synthesis of Crude Isophthalic Acid

The following protocol is a representative example of the commercial-scale synthesis of crude isophthalic acid (CIA).

Materials and Equipment:

- High-pressure reactor equipped with a stirrer, gas inlet, condenser, and temperature and pressure controls.
- m-Xylene
- Acetic acid (hydrous)
- Cobalt acetate
- Manganese acetate
- Hydrogen bromide (or other bromine source)
- Compressed air

Procedure:

- **Reactor Charging:** The high-pressure reactor is charged with a solution of hydrous acetic acid containing the cobalt, manganese, and bromine catalysts.
- **Pressurization and Heating:** The reactor is pressurized with an inert gas (e.g., nitrogen) and heated to the desired reaction temperature (typically 180-210°C).
- **Reactant Feed:** A continuous stream of m-xylene and compressed air is fed into the reactor. The feed rate of m-xylene is typically in the range of 0.05 to 0.2 kg per hour per liter of solvent.^[4]
- **Oxidation Reaction:** The reaction mixture is vigorously agitated to ensure efficient gas-liquid mixing. The reaction is maintained for a residence time of 20 to 90 minutes.^[4] The pressure is controlled to keep the solvent in the liquid phase.
- **Post-Oxidation:** To minimize the concentration of the intermediate 3-carboxybenzaldehyde (3-CBA), the reaction mixture may be passed through a post-oxidation reactor where further oxidation occurs. The target 3-CBA concentration in the crude product is typically between 100 and 800 ppm.^[4]
- **Crystallization and Separation:** The reaction slurry from the reactor is cooled to induce crystallization of the crude isophthalic acid. The solid CIA is then separated from the mother liquor (containing dissolved PIA, catalysts, and byproducts) by filtration or centrifugation.
- **Washing:** The CIA cake is washed with acetic acid to remove residual mother liquor.

Purification of Crude Isophthalic Acid

The crude isophthalic acid produced from the oxidation process contains various impurities that must be removed to meet the stringent requirements for polymerization applications. The primary impurities include 3-carboxybenzaldehyde (3-CBA), m-toluic acid, and colored byproducts.^[6] The most common purification method involves catalytic hydrogenation followed by recrystallization.^[1]

Catalytic Hydrogenation

In this step, the crude isophthalic acid is dissolved in a polar solvent, typically water, at an elevated temperature and pressure. The solution is then treated with hydrogen in the presence of a hydrogenation catalyst. This process converts color-forming impurities and reduces 3-CBA to m-toluic acid, which is more easily separated.

Table 2: Typical Conditions for Catalytic Hydrogenation of Crude Isophthalic Acid

Parameter	Typical Range	Reference
Temperature	100°C - 300°C	[7]
Pressure	Sufficient to maintain liquid phase	[7]
Solvent	Water or other polar solvents	[7]
Catalyst	Palladium on carbon, or other Group VIII noble metals	[7]

Recrystallization

After hydrogenation, the purified isophthalic acid solution is cooled under controlled conditions to induce crystallization. The resulting high-purity PIA crystals are then separated, washed, and dried.

Experimental Protocol: Purification of Crude Isophthalic Acid

The following protocol outlines a typical procedure for the purification of crude isophthalic acid.

Materials and Equipment:

- High-pressure hydrogenation reactor
- Crystallization vessel
- Filtration or centrifugation equipment
- Drying oven

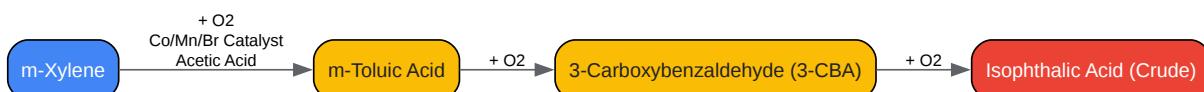
- Crude Isophthalic Acid
- Deionized water
- Hydrogen gas
- Hydrogenation catalyst (e.g., Palladium on carbon)

Procedure:

- Dissolution: The crude isophthalic acid is dissolved in deionized water in the hydrogenation reactor at an elevated temperature (e.g., 250-280°C).
- Hydrogenation: The aqueous solution is contacted with hydrogen gas in the presence of the hydrogenation catalyst. The reaction is carried out at a temperature between 100°C and 300°C.^[7]
- Catalyst Removal: After the hydrogenation reaction, the catalyst is separated from the hot PIA solution.
- Crystallization: The hot, purified PIA solution is transferred to a crystallization vessel and cooled under a controlled temperature profile to promote the formation of high-purity crystals.
- Separation and Washing: The crystallized PIA is separated from the mother liquor by filtration or centrifugation. The crystals are then washed with purified water to remove any remaining impurities.
- Drying: The purified isophthalic acid is dried in an oven to remove residual moisture.

Quality Control and Impurity Profile

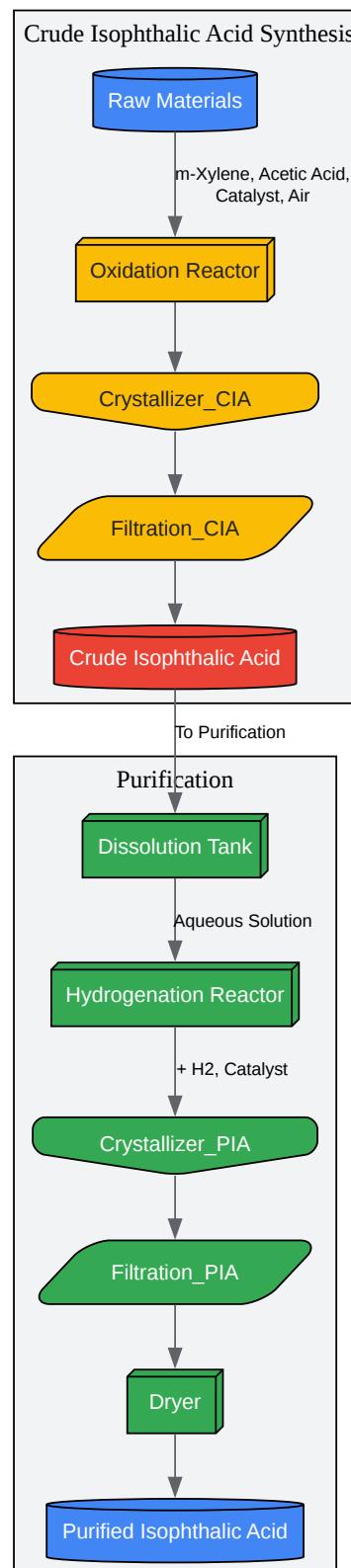
The quality of purified isophthalic acid is critical for its end-use applications. Stringent quality control measures are employed throughout the production process. The final product is analyzed for purity and the levels of key impurities.


Table 3: Typical Sales Specifications for Purified Isophthalic Acid

Parameter	Specification	Reference
Isophthalic Acid Assay	99.9 wt% min.	[1]
3-Carboxybenzaldehyde (3-CBA)	25 ppm max.	[1]
m-Toluic Acid	150 ppm max.	[1]
Ash	15 ppm max.	[1]
Moisture	0.1 wt% max.	[1]
Color (b*-value)	2.0 max.	[1]
Metals (e.g., Co, Mn, Fe)	< 2 ppm each	[1]

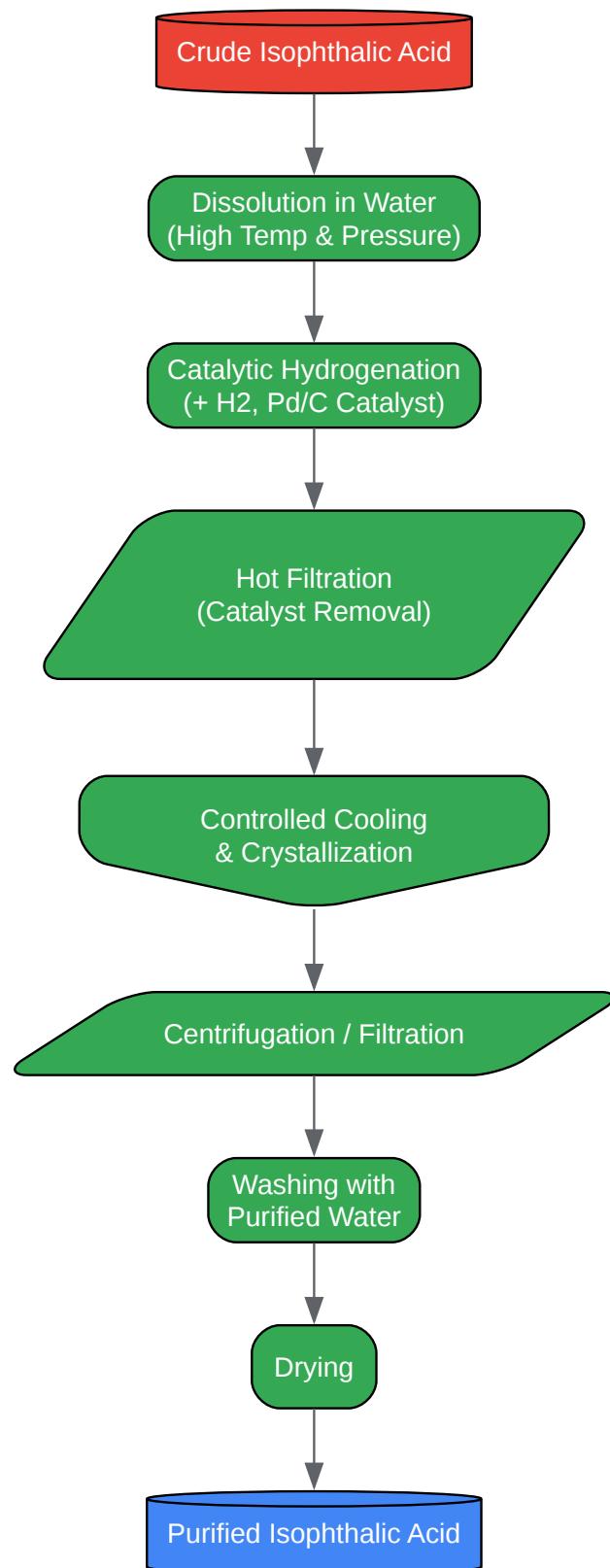
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used analytical techniques for the quantitative determination of PIA purity and the identification and quantification of trace impurities.[\[6\]](#)[\[8\]](#) Capillary electrophoresis is another technique used for the analysis of impurities in isophthalic acid.[\[9\]](#)

Visualizations


Chemical Reaction Pathway

[Click to download full resolution via product page](#)

Caption: Oxidation pathway of m-xylene to crude isophthalic acid.


Commercial Production Workflow

[Click to download full resolution via product page](#)

Caption: Overall workflow for the commercial production of PIA.

Purification Process Workflow

[Click to download full resolution via product page](#)

Caption: Detailed workflow of the PIA purification process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gammachimica.it [gammachimica.it]
- 2. researchgate.net [researchgate.net]
- 3. Method for producing isophthalic acid by oxidation of m-xylene - Patent CN-114181075-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US5132450A - Process for producing high purity isophthalic acid - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 7. US4937378A - Purification of crude isophthalic acid - Google Patents [patents.google.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. scielo.br [scielo.br]
- To cite this document: BenchChem. [commercial production of purified isophthalic acid (PIA)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b053572#commercial-production-of-purified-isophthalic-acid-pia>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com